molecular formula C20H18O3 B1373299 6-Oxo-6-(9-phenanthryl)hexanoic acid CAS No. 898766-05-7

6-Oxo-6-(9-phenanthryl)hexanoic acid

Cat. No.: B1373299
CAS No.: 898766-05-7
M. Wt: 306.4 g/mol
InChI Key: GHVCDXHGEUFBAX-UHFFFAOYSA-N
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Description

6-Oxo-6-(9-phenanthryl)hexanoic acid is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol It is characterized by the presence of a phenanthrene ring attached to a hexanoic acid chain with a keto group at the sixth position

Preparation Methods

The synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic acid typically involves the following steps:

Chemical Reactions Analysis

6-Oxo-6-(9-phenanthryl)hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxo-6-(9-phenanthryl)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(9-phenanthryl)hexanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-Oxo-6-(9-phenanthryl)hexanoic acid can be compared with other similar compounds:

Biological Activity

6-Oxo-6-(9-phenanthryl)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The structure of this compound features a phenanthryl group, which is known for its aromatic properties, contributing to the compound's biological interactions. The molecular formula is C15H14O3C_{15}H_{14}O_3, with a molecular weight of approximately 242.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Properties

Research indicates that derivatives of phenanthrene, including this compound, exhibit antimicrobial activity. A study demonstrated that phenanthrene derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The compound's effectiveness varies across different cell lines, highlighting the need for targeted studies .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various phenanthrene derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency.
  • Cytotoxicity Assay :
    • In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation.

Properties

IUPAC Name

6-oxo-6-phenanthren-9-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-19(11-5-6-12-20(22)23)18-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCDXHGEUFBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645322
Record name 6-Oxo-6-(phenanthren-9-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-05-7
Record name ε-Oxo-9-phenanthrenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-6-(phenanthren-9-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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